molecular formula C10H12FNO B6205222 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1248655-03-9

6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B6205222
CAS No.: 1248655-03-9
M. Wt: 181.2
InChI Key:
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Description

6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 6th position and a methoxy group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-fluoro-2-nitroaniline with methoxyacetaldehyde followed by reduction and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom at the 6th position and the methoxy group at the 8th position makes 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline unique. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1248655-03-9

Molecular Formula

C10H12FNO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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